

Application Notes and Protocols for Glycine-13C2,15N,d2 Analysis

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Compound of Interest		
Compound Name:	Glycine-13C2,15N,d2	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of the stable isotope-labeled amino acid, **Glycine-13C2,15N,d2**. This internal standard is crucial for accurate quantification of glycine in various biological matrices, aiding in metabolic research, clinical diagnostics, and drug development.

Introduction

Glycine is a non-essential amino acid that plays a vital role as a neurotransmitter in the central nervous system and is a fundamental building block for proteins, purines, and other key metabolites.[1] The use of stable isotope-labeled glycine, such as **Glycine-13C2,15N,d2**, as an internal standard allows for precise quantification by mass spectrometry, correcting for matrix effects and variations during sample processing.[1][2] This methodology is integral to metabolic flux analysis (MFA), enabling researchers to trace the metabolic fate of glycine and understand complex biochemical pathways.[3][4]

Data Presentation

The following table summarizes key quantitative parameters for the analysis of glycine using stable isotope dilution mass spectrometry.



Parameter	Value	Analytical Method	Reference
Linearity Range	100 nM - 100 μM	LC-MS/MS	
Limit of Quantification (LOQ)	100 nM	LC-MS/MS	
Linearity Range	10 - 500 ng/mL	GC-MS/SIM	-
Limit of Detection (LOD)	10 - 90 ng/mL	GC-MS/SIM	_
Limit of Quantification (LOQ)	80 - 500 ng/mL	GC-MS/SIM	-

Experimental Protocols Sample Preparation from Plasma/Serum

This protocol details the extraction of amino acids from plasma or serum samples prior to analysis.

Materials:

- Plasma or serum samples
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution: Glycine-13C2,15N,d2 in a suitable solvent (e.g., water or 0.1% formic acid)
- Microcentrifuge tubes or 96-well plates
- Vortex mixer
- Centrifuge

Protocol:

Thaw plasma or serum samples on ice.



- In a microcentrifuge tube, add 100 μL of the plasma/serum sample.
- Spike the sample with an appropriate volume of the **Glycine-13C2,15N,d2** internal standard solution to achieve a final concentration within the linear range of the assay.
- Add 300 μL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to plasma is recommended for efficient protein precipitation).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube for derivatization or direct injection if using a suitable LC-MS/MS method.

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is necessary to increase the volatility of glycine.

Materials:

- Dried supernatant from the plasma/serum extraction
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
- Pyridine
- Heating block or oven
- GC vials with inserts

Protocol:

 Evaporate the supernatant from the protein precipitation step to complete dryness under a gentle stream of nitrogen.



- Add 50 μL of pyridine to the dried extract to dissolve the residue.
- Add 50 μ L of MSTFA + 1% TMCS to the sample.
- Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
- After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

LC-MS/MS Analysis

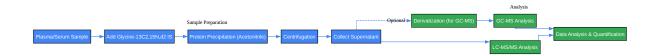
This protocol outlines a general method for the direct analysis of underivatized glycine in the prepared sample extract.

Instrumentation and Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A column suitable for polar compound retention, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized amino acid analysis column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and ramping down to a lower percentage to elute the polar analytes.
- Flow Rate: A typical flow rate of 0.3-0.6 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) will be used to monitor the specific precursor-to-product ion transitions for both native glycine and the Glycine-13C2,15N,d2 internal standard.

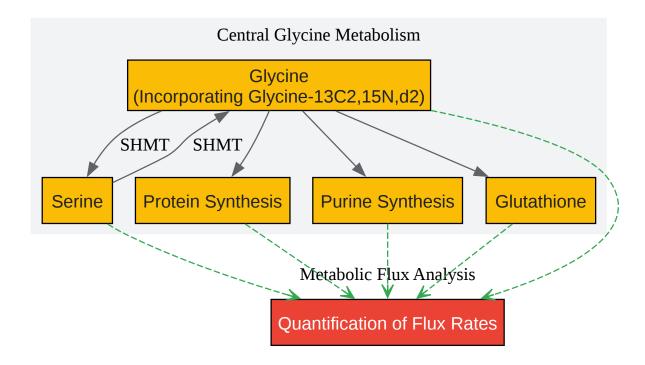


Visualizations



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Caption: Experimental workflow for Glycine-13C2,15N,d2 analysis.



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Caption: Simplified metabolic pathways involving glycine.



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